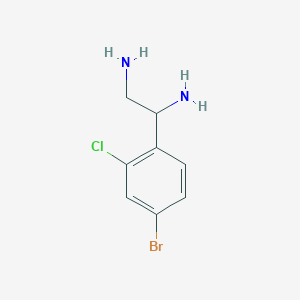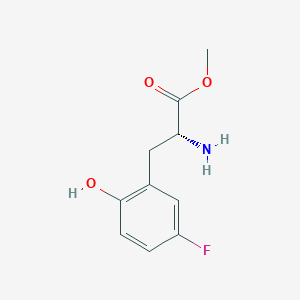
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene is an organic compound characterized by its unique structural features It contains a benzyloxy group, a tert-butyl group, a methyl group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base such as sodium hydride.
Addition of the methyl group: Methylation can be performed using methyl iodide and a base like potassium carbonate.
Incorporation of the methylsulfonyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, often with halides or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can interact with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, affecting the binding affinity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include:
1-(Benzyloxy)-2-(tert-butyl)-4-methylbenzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(Benzyloxy)-2-(tert-butyl)-5-methylbenzene:
1-(Benzyloxy)-2-(tert-butyl)-4-(methylsulfonyl)benzene: Lacks the methyl group, leading to variations in its reactivity and applications.
The presence of the methylsulfonyl group in 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene makes it unique, providing additional sites for chemical reactions and interactions .
Properties
Molecular Formula |
C19H24O3S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-tert-butyl-4-methyl-5-methylsulfonyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O3S/c1-14-11-17(22-13-15-9-7-6-8-10-15)16(19(2,3)4)12-18(14)23(5,20)21/h6-12H,13H2,1-5H3 |
InChI Key |
FEENDLLKUNUXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)C(C)(C)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)



![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
